N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
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Overview
Description
N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives. This compound is characterized by its unique structure, which includes an acetamidophenyl group and a pyrrolo[2,3-d]pyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
The primary targets of STK979182 are currently under investigation. It is known that pyrimidine derivatives, which stk979182 is a part of, have a wide range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Mode of Action
The structure-activity relationship (sar) of pyrimidines has been studied and it was found that most of the activity was due to the substitution of mono or di chlorine at the r1 position of the phenyl ring .
Biochemical Pathways
Pyrimidines are known to have anti-inflammatory effects attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Pharmacokinetics
The pharmacokinetics of STK979182, including its absorption, distribution, metabolism, and excretion (ADME) properties, are currently under investigation. Its degree of lipophilicity, i.e., the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-acetamidophenylamine with a suitable pyrrolo[2,3-d]pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or alkylating agents for alkylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetamidophenyl)-7-benzyl-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide
- 2-amino-4-(2,4-dichlorophenyl)-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide
Uniqueness
N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxo-7-propylpyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c1-5-9-25-16(11-15-18(25)23(3)20(29)24(4)19(15)28)17(27)22-14-8-6-7-13(10-14)21-12(2)26/h6-8,10-11H,5,9H2,1-4H3,(H,21,26)(H,22,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGKIYZCLYVPAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)NC3=CC=CC(=C3)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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